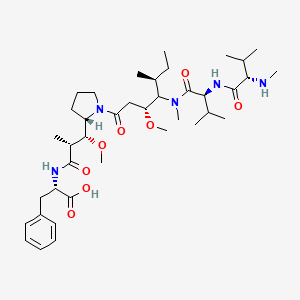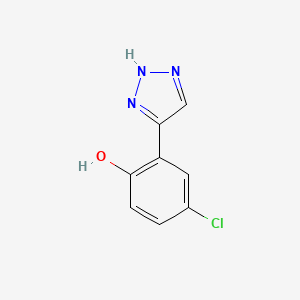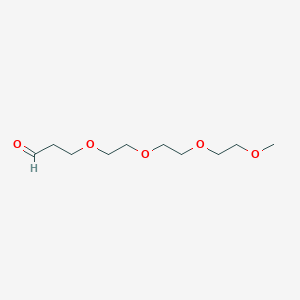
m-PEG4-aldehyde
Overview
Description
m-PEG4-aldehyde: is a polyethylene glycol derivative containing an aldehyde functional group. This compound is known for its high solubility in aqueous media due to the hydrophilic nature of the polyethylene glycol spacer. The aldehyde group in this compound is reactive towards hydrazide and aminooxy groups, making it a valuable reagent in biomolecular labeling and crosslinking applications .
Biochemical Analysis
Biochemical Properties
m-PEG4-aldehyde plays a crucial role in biochemical reactions due to its ability to form stable linkages with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its aldehyde group, which can form covalent bonds with amino groups on proteins and peptides. This interaction is particularly useful in the synthesis of PROTACs, where this compound acts as a linker between a ligand for an E3 ubiquitin ligase and a ligand for a target protein . The polyethylene glycol (PEG) backbone of this compound enhances the solubility and stability of the resulting conjugates, making it an essential component in biochemical research .
Cellular Effects
This compound influences various cellular processes by facilitating the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by promoting the ubiquitination and subsequent proteasomal degradation of target proteins. For example, in the context of PROTACs, this compound helps in the recruitment of E3 ubiquitin ligases to the target protein, leading to its ubiquitination and degradation . This targeted protein degradation can modulate cellular functions and has potential therapeutic applications in treating diseases caused by aberrant protein expression.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. At the molecular level, this compound forms covalent bonds with the target protein and the E3 ubiquitin ligase, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome . The PEG backbone of this compound provides flexibility and solubility, enhancing the efficiency of this process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound maintains its functionality in in vitro and in vivo experiments, although the efficiency of protein degradation may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, there may be adverse effects, including off-target protein degradation and potential toxicity . It is crucial to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases, which play a key role in the ubiquitination process . The PEG backbone of this compound also influences metabolic flux and metabolite levels by enhancing the solubility and stability of the conjugates formed during biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG backbone increases its aqueous solubility, facilitating its distribution in biological systems. This compound can accumulate in specific cellular compartments, depending on the targeting signals and post-translational modifications of the conjugates it forms.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it can exert its effects . The precise localization of this compound and its conjugates is crucial for their function in targeted protein degradation and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Displacement: One common method involves the nucleophilic displacement of polyethylene glycol-tosylate, -mesylate, or -bromide with an appropriate nucleophile to introduce the aldehyde group.
Reductive Amination: Another method is the reductive amination of polyethylene glycol-aldehyde, which involves the reaction of polyethylene glycol with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of m-PEG4-aldehyde typically involves large-scale synthesis using the above-mentioned methods under controlled conditions to ensure high purity and yield. The reaction conditions are optimized to prevent degradation and ensure the stability of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-PEG4-aldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions with hydrazide and aminooxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with hydrazide and aminooxy groups are typically carried out in aqueous media.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and oximes.
Scientific Research Applications
Chemistry:
Biology:
- Employed in the labeling and crosslinking of biomolecules, particularly in the study of protein-protein interactions and cellular processes .
Medicine:
Industry:
Mechanism of Action
m-PEG4-aldehyde exerts its effects primarily through its aldehyde functional group, which can form covalent bonds with nucleophilic groups such as hydrazides and aminooxy groups. This reactivity allows it to act as a linker in various chemical and biological applications. In the context of PROTACs, this compound serves as a linker that connects a ligand targeting an E3 ubiquitin ligase to a ligand targeting a protein of interest, facilitating the degradation of the target protein via the ubiquitin-proteasome system.
Comparison with Similar Compounds
Methoxy Polyethylene Glycol Aldehyde: Similar in structure but with different chain lengths.
Methyltetrazine-PEG4-aldehyde: Contains a tetrazine group for click chemistry applications.
Aldehyde Polyethylene Glycol: General class of compounds with varying chain lengths and functional groups.
Uniqueness: m-PEG4-aldehyde is unique due to its specific chain length and the presence of an aldehyde group, which provides a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring high solubility and specific reactivity with nucleophilic groups .
Properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h3H,2,4-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJZJYTQKVDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


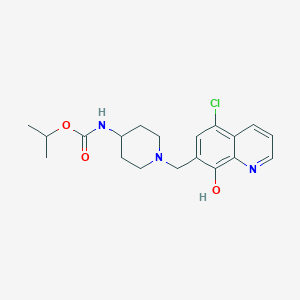
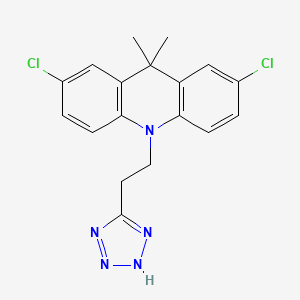
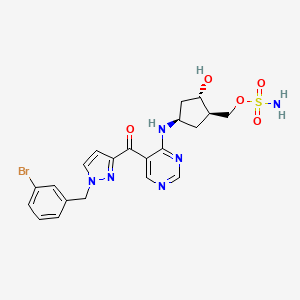


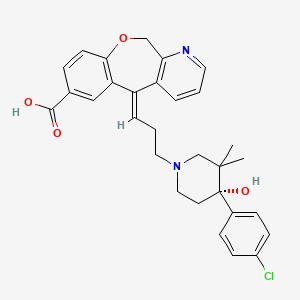
![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
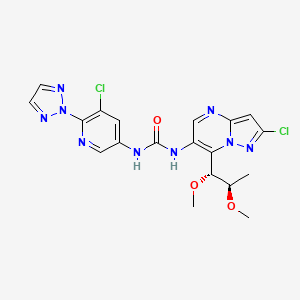
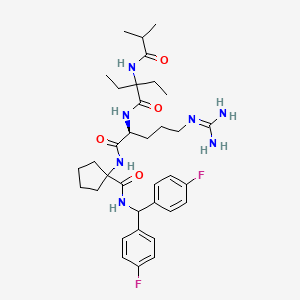
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
